
Trimethylsilyloxyborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyloxyborane is an organosilicon compound characterized by the presence of a trimethylsilyl group bonded to a boron atom through an oxygen atom. This compound is notable for its unique chemical properties and its utility in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Trimethylsilyloxyborane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with a boron-containing compound under controlled conditions. For instance, the reaction of trimethylsilyl chloride with sodium borohydride in the presence of a suitable solvent can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Trimethylsilyloxyborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of organosilicon compounds.
科学的研究の応用
Trimethylsilyloxyborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It can be employed in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which trimethylsilyloxyborane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.
類似化合物との比較
Trimethylsilyloxyborane can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the boron component.
Trimethylsilyl cyanide: Utilized in organic synthesis but has different reactivity due to the presence of the cyanide group.
Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.
The uniqueness of this compound lies in its ability to participate in a diverse array of chemical reactions, making it a versatile reagent in both research and industrial applications.
特性
CAS番号 |
920033-99-4 |
|---|---|
分子式 |
C3H9BOSi |
分子量 |
100.00 g/mol |
InChI |
InChI=1S/C3H9BOSi/c1-6(2,3)5-4/h1-3H3 |
InChIキー |
RNMIZTZHXJRWFT-UHFFFAOYSA-N |
正規SMILES |
[B]O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


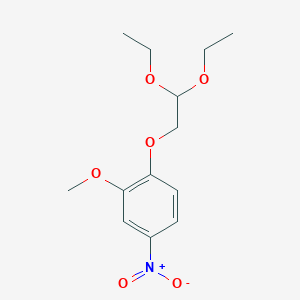

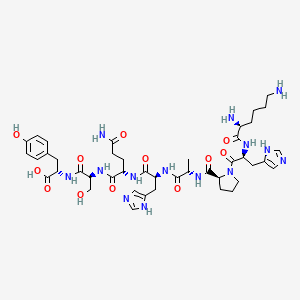

![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)
![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
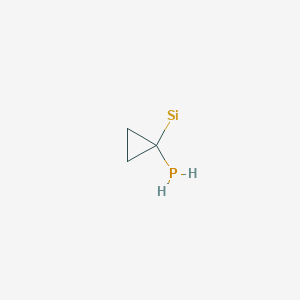
![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
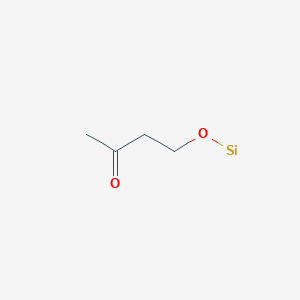
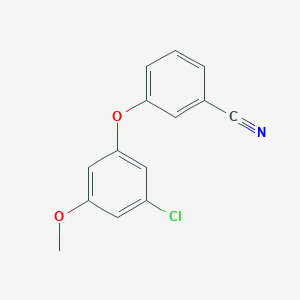
![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
